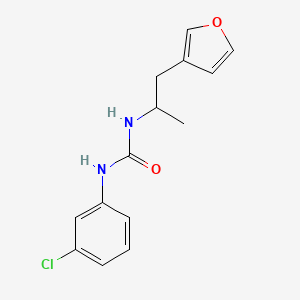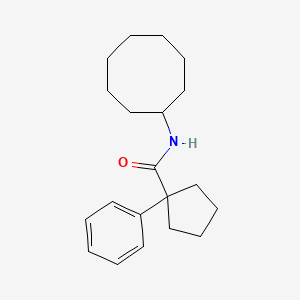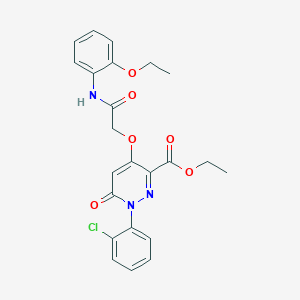
1-(3-Chlorophenyl)-3-(1-(furan-3-yl)propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(1-(furan-3-yl)propan-2-yl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU belongs to the chemical family of urea derivatives, which are known for their ability to stimulate cell division and promote plant growth. CPPU has been shown to have a variety of effects on plant growth and development, including increasing fruit size, improving fruit quality, and enhancing resistance to environmental stress.
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
A computational study on a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrated significant electro-optic properties, with potential applications in nonlinear optics and optoelectronic device fabrications. The study revealed properties such as a high HOMO-LUMO gap and enhanced second and third harmonic generation values, indicating superior optical properties suitable for advanced technological applications (Shkir et al., 2018).
Molecular Structure and Vibrational Spectra
Research on the molecular structure and vibrational spectra of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, using density functional theory (DFT), revealed its potential as a nonlinear optical material. The study focused on vibrational wavenumbers, molecular electrostatic potential, and first-order hyperpolarizability, providing insights into the compound's electronic and structural properties (Rahmani et al., 2018).
Synthesis and Crystal Growth
A synthesis and crystal growth study of another related organic nonlinear optical material, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, highlighted its high second harmonic generation efficiency and detailed the molecular dipoles' alignment. This research suggests the material's utility in nonlinear optical device applications due to its significant SHG efficiency and thermal stability (Menezes et al., 2014).
Conformational Analysis and Hyperpolarizability
An investigation into the conformational behavior and structural stability of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, employing density functional theory, revealed a high first hyperpolarizability indicating the compound's potential for nonlinear optical properties. This study offers a comprehensive analysis of the molecule's electronic structure, enhancing our understanding of its suitability for future nonlinear optical studies (Mary et al., 2014).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(7-11-5-6-19-9-11)16-14(18)17-13-4-2-3-12(15)8-13/h2-6,8-10H,7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYONAQJKPLWGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B2780848.png)


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780857.png)
![4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2780859.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2780861.png)
![Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2780862.png)


![4-(3-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2780865.png)
![1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2780866.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2780869.png)